6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide
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Overview
Description
6-methyl-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]pyridine-3-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation of 6-methylpyridine-3-carbohydrazide with 5-nitrofurfural under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-methyl-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial agent due to its nitrofuran moiety, which is known for its antibacterial and antifungal properties.
Materials Science: The compound can be used in the development of chemosensors for detecting metal ions due to its ability to form stable complexes with various cations.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of specific analytes in complex mixtures.
Mechanism of Action
The mechanism of action of 6-methyl-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]pyridine-3-carbohydrazide involves its interaction with biological targets such as enzymes or receptors. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the hydrazide linkage can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound also contains a nitrofuran moiety and exhibits antimicrobial activity.
E-N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide: Similar in structure, this compound has been studied for its broad-spectrum antibacterial properties.
Uniqueness
6-methyl-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]pyridine-3-carbohydrazide is unique due to its combination of a pyridine ring, nitrofuran moiety, and hydrazide linkage.
Properties
Molecular Formula |
C12H10N4O4 |
---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O4/c1-8-2-3-9(6-13-8)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h2-7H,1H3,(H,15,17)/b14-7- |
InChI Key |
KOGGCDDTQPBCTI-AUWJEWJLSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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